2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone
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Overview
Description
2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone is an organic compound with a unique structure that includes a pyrrole ring substituted with a difluoromethyl group and a chloroethanone moiety.
Preparation Methods
One common method is the reaction of 5-(difluoromethyl)-1H-pyrrole-3-carbaldehyde with chloroacetyl chloride under basic conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone include:
2-Chloro-5-(difluoromethyl)pyridine: This compound also contains a difluoromethyl group and a chloro substituent but differs in the ring structure.
1-[2-Chloro-5-(difluoromethyl)-4-(trifluoromethyl)phenyl]ethanone: This compound has a similar functional group arrangement but includes a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H6ClF2NO |
---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
2-chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C7H6ClF2NO/c8-2-6(12)4-1-5(7(9)10)11-3-4/h1,3,7,11H,2H2 |
InChI Key |
XCNSRTLBOWPJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C(=O)CCl)C(F)F |
Origin of Product |
United States |
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